6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenoxymethyl-substituted hydrazine with a pyrazine carboxylic acid derivative, followed by cyclization with thiocarbonyl reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at various positions, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxymethyl or pyrazinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, 6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine
In medicine, research may focus on its potential as an anticancer agent, given the biological activities of similar heterocyclic compounds.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their function. The molecular targets could include DNA, proteins, or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrazin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of the phenoxymethyl and pyrazinyl groups, which may confer distinct electronic and steric properties, potentially leading to unique biological activities.
Properties
CAS No. |
849412-90-4 |
---|---|
Molecular Formula |
C14H10N6OS |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
6-(phenoxymethyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)21-9-12-19-20-13(17-18-14(20)22-12)11-8-15-6-7-16-11/h1-8H,9H2 |
InChI Key |
KRBRXCSOEWKTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.